molecular formula C13H17N3 B3039079 [(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl](methyl)amine CAS No. 956757-25-8

[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl](methyl)amine

Cat. No. B3039079
CAS RN: 956757-25-8
M. Wt: 215.29 g/mol
InChI Key: UDAJIVJBHSXIDI-UHFFFAOYSA-N
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Description

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine is a derivative of pyrazole, which is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Synthesis Analysis

The synthesis of pyrazole derivatives, including (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole .


Molecular Structure Analysis

The molecular structure of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine can be represented by the formula C11H12N2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pyrazole derivatives, including (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine, are known for their diverse chemical reactions. They are precursors to a variety of ligands that are widely studied in coordination chemistry . They have found use as a blocking agent for isocyanates .

Scientific Research Applications

Synthesis and Characterization

  • New derivatives of 3,5-dimethyl-1H-pyrazole have been synthesized and characterized, demonstrating their potential in medicinal chemistry. These compounds exhibit significant antibacterial activity against various bacterial species (Al-Smaisim, 2012).
  • Synthesis techniques have been developed for creating s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These compounds have been analyzed using X-ray crystallography, revealing insights into their molecular structures (Shawish et al., 2021).

Biological Activity

  • Studies have shown that bipyrazolic compounds, including derivatives of 3,5-dimethyl-1H-pyrazole, are efficient inhibitors of corrosion, which has applications in material science. These inhibitors are also found to adhere to the iron surface, following the Langmuir adsorption isotherm model (Chetouani et al., 2005).
  • Compounds synthesized from 3,5-dimethyl-1H-pyrazole have demonstrated cytotoxic properties against various tumor cell lines. This highlights their potential use in the development of anticancer drugs (Kodadi et al., 2007).

Corrosion Inhibition

  • Detailed density functional theory (DFT) studies on bipyrazolic-type organic compounds have been performed. These studies are aimed at understanding the inhibition efficiencies and reactive sites of these compounds as corrosion inhibitors, indicating a significant potential in industrial applications (Wang et al., 2006).

Material Science Applications

  • Novel synthesis methods have been developed for creating 3- and 5-formyl-4-phenyl-1H-pyrazoles. These methodologies facilitate access to asymmetric imine ligands and mixed-metal polynuclear complexes, indicating potential applications in materials chemistry (Olguín & Brooker, 2011).

Dyeing Properties and Applications

  • Research on 5-pyrazolones has led to the synthesis of new heterocycles with dyeing properties. These compounds have been tested for their UV–vis measurements, dyeing performance, and fastness tests, demonstrating potential applications in textile industries (Bagdatli & Ocal, 2012).

properties

IUPAC Name

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-13(9-14-3)11(2)16(15-10)12-7-5-4-6-8-12/h4-8,14H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAJIVJBHSXIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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